

Application Notes and Protocols: N-methyltetrahydro-2H-pyran-4-amine in Parallel Synthesis

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Compound of Interest

Compound Name: *N*-methyltetrahydro-2*H*-pyran-4-amine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of **N-methyltetrahydro-2H-pyran-4-amine**, a valuable building block in medicinal chemistry, for the parallel synthesis of compound libraries. The tetrahydropyran motif is a recognized bioisostere of cyclohexane, often employed to enhance aqueous solubility and modulate the pharmacokinetic profile of drug candidates. The protocols detailed below are optimized for high-throughput synthesis, enabling the rapid generation of diverse chemical entities for screening and lead optimization.

Overview of N-methyltetrahydro-2H-pyran-4-amine in Drug Discovery

N-methyltetrahydro-2H-pyran-4-amine is a versatile secondary amine that serves as a key intermediate in the synthesis of sp^3 -rich scaffolds, which are of increasing interest in drug discovery for their potential to access novel chemical space and improve compound properties. [1][2][3] Its incorporation into small molecule libraries can lead to compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles. Parallel synthesis methodologies allow for the efficient exploration of structure-activity relationships (SAR) by systematically modifying other parts of the molecule.[4]

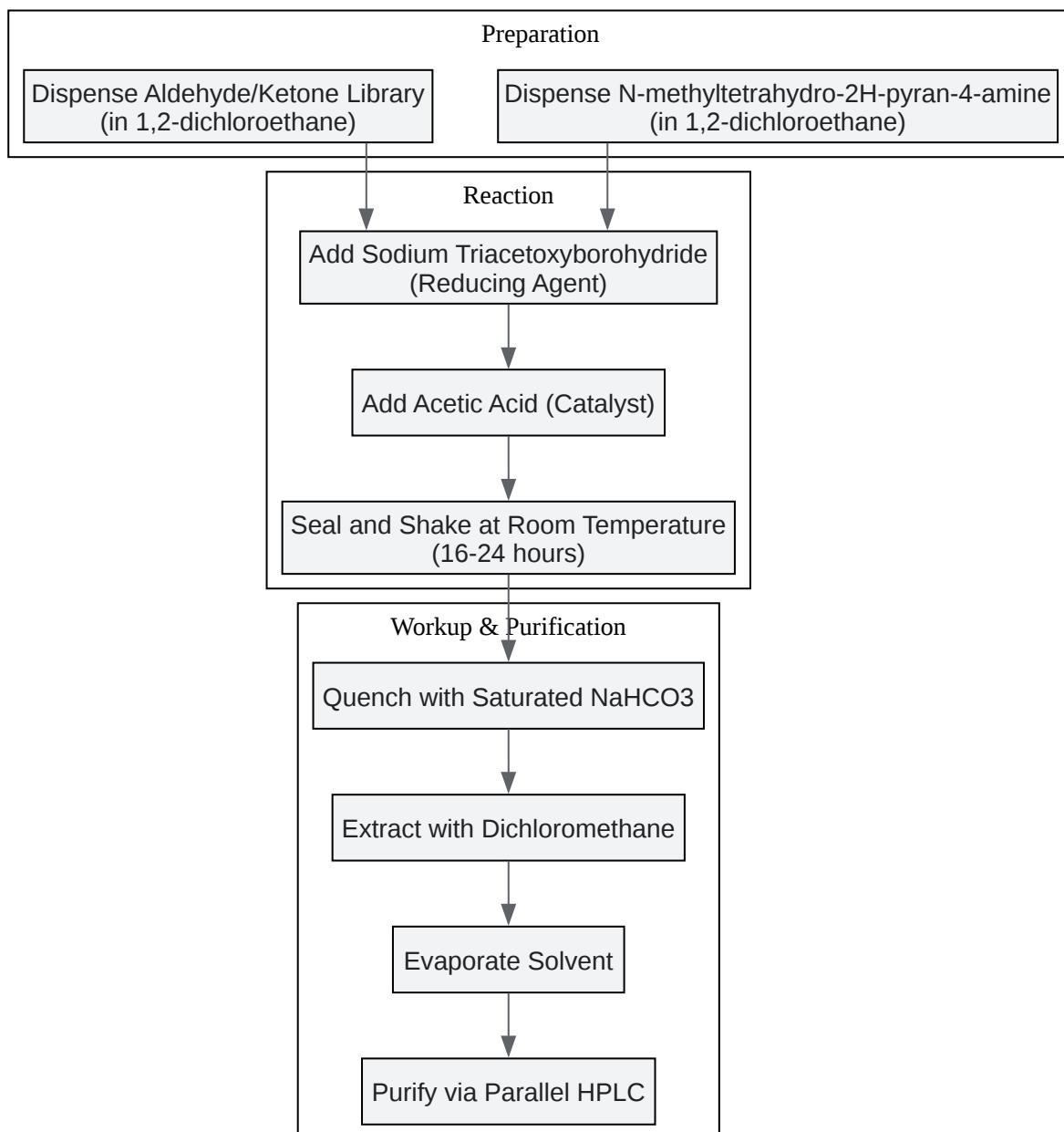
Key Reactions for Library Synthesis

Two of the most robust and widely used reactions in parallel synthesis involving amines are reductive amination and amide coupling.^{[5][6][7]} These reactions are well-suited for high-throughput formats due to their generally mild conditions and broad substrate scope.

Reductive Amination for the Synthesis of Tertiary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis.^{[8][9][10]} The one-pot reaction of **N-methyltetrahydro-2H-pyran-4-amine** with a diverse library of aldehydes or ketones, followed by in-situ reduction of the resulting iminium ion, provides a straightforward route to a wide array of tertiary amines.^[6] ^[11]

Workflow for Parallel Reductive Amination:

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Caption: Workflow for Parallel Reductive Amination.

Experimental Protocol: Parallel Reductive Amination

This protocol is designed for a 96-well plate format.

Materials:

- **N-methyltetrahydro-2H-pyran-4-amine** (1.0 M solution in 1,2-dichloroethane)
- Library of diverse aldehydes or ketones (0.5 M solution in 1,2-dichloroethane)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Glacial acetic acid
- 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Dichloromethane (DCM)
- 96-well reaction block

Procedure:

- To each well of the 96-well reaction block, add 200 μL of the respective aldehyde or ketone solution (0.1 mmol).
- Add 120 μL of the **N-methyltetrahydro-2H-pyran-4-amine** solution (0.12 mmol) to each well.
- In a separate vial, prepare a slurry of sodium triacetoxyborohydride in DCE (approximately 42 mg, 0.2 mmol per well) and dispense it to each well.
- Add 6 μL of glacial acetic acid (0.1 mmol) to each well.
- Seal the reaction block and place it on an orbital shaker at room temperature for 16-24 hours.
- Quench the reaction by adding 500 μL of saturated aqueous NaHCO_3 to each well.

- Shake the block for an additional 10 minutes.
- Extract the product by adding 1 mL of DCM to each well and shaking vigorously.
- Allow the layers to separate and transfer the organic layer to a new 96-well plate.
- Evaporate the solvent under reduced pressure.
- The crude product can be analyzed by LC-MS and purified by parallel preparative HPLC.

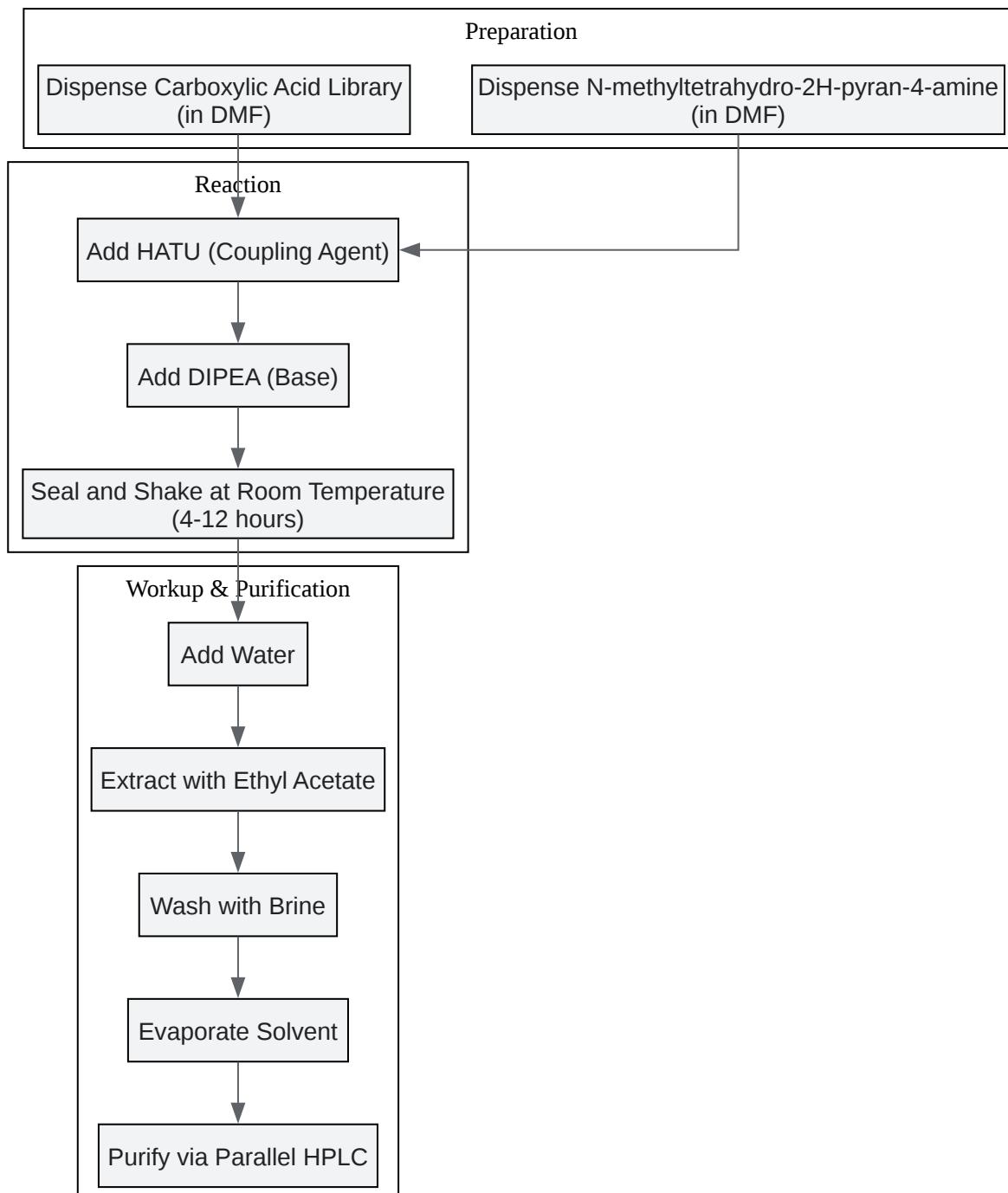
Quantitative Data (Representative Examples):

Aldehyde/Ketone Substrate	Product Structure	Typical Yield (%)	Typical Purity (%) (Crude LC-MS)
Benzaldehyde	N-benzyl-N-methyltetrahydro-2H-pyran-4-amine	85-95	>90
4-Chlorobenzaldehyde	N-(4-chlorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine	80-90	>88
Cyclohexanone	N-cyclohexyl-N-methyltetrahydro-2H-pyran-4-amine	75-85	>85
Acetophenone	N-(1-phenylethyl)-N-methyltetrahydro-2H-pyran-4-amine	70-80	>80

Amide Coupling for the Synthesis of Amide Libraries

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.^[7] The coupling of **N-methyltetrahydro-2H-pyran-4-amine** with a library of carboxylic acids using a suitable coupling agent provides a reliable method for generating diverse amide libraries.^{[5][13][14]}

Workflow for Parallel Amide Coupling:

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Caption: Workflow for Parallel Amide Coupling.

Experimental Protocol: Parallel Amide Coupling

This protocol is designed for a 96-well plate format.

Materials:

- **N-methyltetrahydro-2H-pyran-4-amine** (1.0 M solution in DMF)
- Library of diverse carboxylic acids (0.5 M solution in DMF)
- HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine
- 96-well reaction block

Procedure:

- To each well of the 96-well reaction block, add 200 μ L of the respective carboxylic acid solution (0.1 mmol).
- Add 120 μ L of the **N-methyltetrahydro-2H-pyran-4-amine** solution (0.12 mmol) to each well.
- Add 150 μ L of a 0.8 M solution of HATU in DMF (0.12 mmol) to each well.
- Add 52 μ L of DIPEA (0.3 mmol) to each well.
- Seal the reaction block and place it on an orbital shaker at room temperature for 4-12 hours.

- Quench the reaction by adding 1 mL of water to each well.
- Extract the product by adding 1 mL of ethyl acetate to each well and shaking vigorously.
- Transfer the organic layer to a new 96-well plate.
- Wash the organic layer with 1 mL of brine.
- Transfer the organic layer to a new 96-well plate and evaporate the solvent under reduced pressure.
- The crude product can be analyzed by LC-MS and purified by parallel preparative HPLC.

Quantitative Data (Representative Examples):

Carboxylic Acid Substrate	Product Structure	Typical Yield (%)	Typical Purity (%) (Crude LC-MS)
Benzoic Acid	N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide	90-98	>95
4-Methoxybenzoic Acid	4-methoxy-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide	88-96	>92
Acetic Acid	N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide	85-95	>90
Cyclohexanecarboxylic Acid	N-methyl-N-(tetrahydro-2H-pyran-4-yl)cyclohexanecarboxamide	82-92	>88

Conclusion

N-methyltetrahydro-2H-pyran-4-amine is a highly valuable and versatile building block for parallel synthesis. The robust and high-yielding protocols for reductive amination and amide coupling described herein enable the efficient generation of large and diverse compound libraries. These libraries can be instrumental in the discovery of novel therapeutic agents with potentially improved physicochemical and pharmacokinetic properties. The provided workflows and protocols are intended to serve as a guide for researchers in the pharmaceutical and biotechnology industries to accelerate their drug discovery efforts.

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